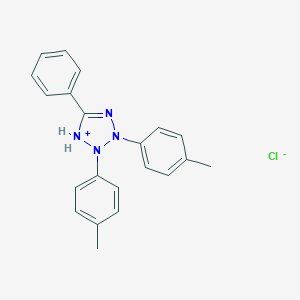

2,3-Di(p-tolyl)-5-phenyltetrazolium Chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-bis(4-methylphenyl)-5-phenyltetrazol-2-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N4.ClH/c1-16-8-12-19(13-9-16)24-22-21(18-6-4-3-5-7-18)23-25(24)20-14-10-17(2)11-15-20;/h3-15H,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFYUKONKRMAMS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=C(C=C3)C)C4=CC=CC=C4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Cyanotolyl Tetrazolium Chloride: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Cyano-2,3-ditolyl Tetrazolium Chloride (CTC). It details the mechanism of action of CTC as a redox indicator for assessing cellular viability and metabolic activity. This document includes structured tables of its chemical and physical properties, spectroscopic data, and solubility. Detailed experimental protocols for the preparation of CTC solutions and its application in bacterial and tumor cell viability assays are provided. Additionally, this guide features Graphviz diagrams to visualize the CTC reduction pathway and a typical experimental workflow, adhering to specified formatting for clarity and utility in a research and development setting.

Introduction

5-Cyano-2,3-ditolyl Tetrazolium Chloride (CTC) is a water-soluble, pale yellow solid that serves as a vital redox dye.[1] Its primary application in biological research is the assessment of cellular respiratory activity.[1][2] Metabolically active cells, through their electron transport chain, reduce the tetrazolium salt into an insoluble, red fluorescent formazan product.[1][2] This reduction is a hallmark of viable, respiring cells, making CTC a valuable tool for distinguishing between metabolically active and inactive or dead cells. This guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of CTC's chemical properties and its practical application in experimental settings.

Chemical and Physical Properties

Cyanotolyl Tetrazolium Chloride is a stable compound when stored under recommended conditions. Key chemical and physical properties are summarized in the tables below.

Table 1: General Chemical Properties

| Property | Value |

| Chemical Name | 5-cyano-2,3-bis(4-methylphenyl)-2H-tetrazolium, monochloride |

| Synonyms | CTC, Cyanotolyl Tetrazolium Chloride |

| CAS Number | 90217-02-0[3] |

| Molecular Formula | C₁₆H₁₄ClN₅[3] |

| Molecular Weight | 311.77 g/mol |

| Appearance | White to pale orange crystalline powder |

| Purity | >90% |

Table 2: Physical and Spectroscopic Properties

| Property | Value |

| Solubility | Soluble in water. See Table 3 for more details. |

| Storage | -20°C, protected from light.[3] |

| Stability | ≥ 4 years at -20°C[3] |

| CTC UV/Vis (λmax) | 299 nm[3] |

| CTC Formazan Absorption Maximum | 450 nm[3] |

| CTC Formazan Excitation Maximum | 430 nm or 480 nm[2] |

| CTC Formazan Emission Maximum | 602 nm to 630 nm[2][4] |

Table 3: Solubility of Cyanotolyl Tetrazolium Chloride

| Solvent | Solubility |

| Water | Soluble |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~1 mg/mL[3] |

| Ethanol | ~1 mg/mL[3] |

| Dimethyl Sulfoxide (DMSO) | ~0.25 mg/mL[3] |

| Dimethylformamide (DMF) | ~0.1 mg/mL[3] |

Mechanism of Action: The Electron Transport Chain Connection

The utility of CTC as a viability stain is predicated on its reduction by the cellular electron transport chain (ETC), a fundamental pathway for energy production in respiring organisms. In viable cells, electrons are passed along a series of protein complexes in the mitochondrial inner membrane (in eukaryotes) or the cell membrane (in prokaryotes). CTC can act as an artificial electron acceptor in this process. Dehydrogenase enzymes within the ETC donate electrons to CTC, leading to its reduction and the formation of an insoluble, red fluorescent formazan precipitate (CTC formazan). This process is an indicator of active cellular respiration.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. Use of 5-Cyano-2,3-Ditolyl-Tetrazolium Chloride Staining as an Indicator of Biocidal Activity in a Rapid Assay for Anti-Acanthamoeba Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Fluorescence Properties of CTC Formazan

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyano-2,3-ditolyl tetrazolium chloride (CTC) is a widely utilized redox-sensitive dye for the assessment of metabolic activity in a variety of cell types, particularly bacteria and other microorganisms.[1][2] Upon entering viable cells, the soluble and nearly colorless CTC is reduced by the electron transport chain (ETC) into an insoluble, red fluorescent formazan product.[1][3] This intracellular accumulation of CTC formazan provides a reliable method for identifying and quantifying metabolically active cells, making it a valuable tool in drug development, environmental monitoring, and microbial physiology research.[2][3] This technical guide provides a comprehensive overview of the core fluorescence properties of CTC formazan, detailed experimental protocols, and an exploration of the underlying biological mechanisms.

Core Principles: The Basis of CTC Formazan Fluorescence

The utility of CTC as a viability stain lies in the differential processing of the molecule by living and dead cells. Metabolically active cells maintain a proton motive force across their membranes, driving the transport of electrons through the ETC.[4] CTC acts as an artificial electron acceptor, intercepting electrons from the ETC and undergoing a reduction reaction to form the highly fluorescent CTC formazan.[2] This formazan product is water-insoluble and precipitates within the cell, leading to a localized and detectable fluorescent signal.[3] In contrast, cells with compromised metabolic activity or damaged ETCs are unable to efficiently reduce CTC, and therefore do not exhibit significant fluorescence.[2]

Quantitative Fluorescence Properties of CTC Formazan

A thorough understanding of the quantitative fluorescence properties of CTC formazan is crucial for accurate experimental design and data interpretation. Key parameters include its excitation and emission spectra, molar extinction coefficient, and fluorescence quantum yield.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~450-480 nm[2][5] | Can be efficiently excited by blue light sources, such as a 488 nm laser line in flow cytometry. |

| Emission Maximum (λem) | ~625-630 nm[2][5] | Emits in the red region of the spectrum, allowing for spectral separation from other common fluorophores. |

| Molar Absorptivity (ε) | ≥ 7,500 M⁻¹cm⁻¹ (for CTC at ~300 nm)[6] | Note: This value is for the parent CTC compound, not the fluorescent formazan product. The molar extinction coefficient for CTC formazan is not readily available in the reviewed literature. |

| Fluorescence Quantum Yield (Φf) | Not specified in reviewed literature. | The quantum yield is a measure of the efficiency of fluorescence. While not explicitly quantified in the searched literature, the bright fluorescence of CTC formazan suggests a reasonably high quantum yield. |

| Solubility | CTC: Water-soluble.[3] CTC Formazan: Insoluble in water, soluble in organic solvents like DMSO and ethanol.[7] | The insolubility of the formazan product is key to its intracellular retention and detection. |

Signaling Pathways and Regulation of CTC Reduction

The reduction of CTC is intrinsically linked to the activity of the cellular electron transport chain (ETC). Therefore, any signaling pathway that modulates mitochondrial respiration or the redox state of the cell can influence the rate and extent of CTC formazan formation.

The Electron Transport Chain: The Engine of CTC Reduction

The ETC is a series of protein complexes embedded in the inner mitochondrial membrane (in eukaryotes) or the cell membrane (in prokaryotes) that transfer electrons from donors to acceptors through a series of redox reactions. This process generates a proton gradient that drives the synthesis of ATP. CTC intercepts electrons from this chain, acting as an artificial electron acceptor.

Regulatory Signaling Pathways

Several signaling pathways can modulate ETC activity and consequently affect CTC reduction:

-

AMPK (AMP-activated protein kinase) Pathway: Activated by low cellular energy levels (high AMP/ATP ratio), AMPK stimulates mitochondrial biogenesis and enhances ETC activity to increase ATP production.

-

PI3K/Akt/mTOR Pathway: This pathway is central to cell growth and proliferation and can promote metabolic activity, including mitochondrial respiration.

-

Redox Signaling: The cellular redox state, influenced by the balance of reactive oxygen species (ROS) and antioxidants, can directly impact the function of ETC components and thus modulate CTC reduction.[4]

It is important to note that while these pathways regulate overall ETC function, the specific interactions and regulatory nodes that directly influence the transfer of electrons to CTC are not yet fully elucidated.

Experimental Protocols

The following are detailed methodologies for key experiments using CTC.

CTC Staining for Fluorescence Microscopy

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

-

CTC stock solution (e.g., 50 mM in sterile, nuclease-free water)

-

Phosphate-buffered saline (PBS) or other appropriate buffer

-

Cell culture medium

-

Microcentrifuge tubes

-

Microscope slides and coverslips

-

Fluorescence microscope with appropriate filter sets (e.g., excitation ~480 nm, emission ~630 nm)

Procedure:

-

Cell Preparation: Harvest cells from culture and wash twice with PBS by centrifugation.

-

Staining: Resuspend the cell pellet in pre-warmed buffer or medium to the desired concentration. Add CTC stock solution to a final concentration of 5 mM.

-

Incubation: Incubate the cell suspension in the dark at 37°C for 30-60 minutes. Incubation time may need optimization.

-

Washing: Pellet the cells by centrifugation and wash twice with PBS to remove unincorporated CTC.

-

Imaging: Resuspend the final cell pellet in a small volume of PBS and mount on a microscope slide. Image immediately using a fluorescence microscope with a filter set appropriate for red fluorescence (e.g., Texas Red or similar).

CTC Assay using Flow Cytometry

Flow cytometry allows for the high-throughput quantification of CTC-positive cells within a population.

Materials:

-

Same as for microscopy protocol

-

Flow cytometry tubes

-

Flow cytometry staining buffer (e.g., PBS with 1% BSA)

-

Flow cytometer with a blue laser (e.g., 488 nm) and a red detector (e.g., >610 nm bandpass filter)

Procedure:

-

Staining: Follow steps 1-3 of the microscopy protocol.

-

Washing: After incubation, wash the cells twice with cold flow cytometry staining buffer.

-

Acquisition: Resuspend the cells in an appropriate volume of flow cytometry staining buffer and acquire data on the flow cytometer. Use forward and side scatter to gate on the cell population of interest and a red fluorescence channel to detect CTC-positive cells.

-

Analysis: Analyze the data to determine the percentage of CTC-positive cells and the mean fluorescence intensity.

CTC Microplate Assay

This method is suitable for quantifying the overall metabolic activity of a cell population in a multi-well plate format.

Materials:

-

96-well clear-bottom black plates

-

CTC solution

-

A solvent to dissolve the formazan crystals (e.g., DMSO or ethanol)

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate and allow them to adhere and grow for the desired period.

-

Treatment (Optional): Treat cells with compounds of interest.

-

CTC Incubation: Add CTC solution to each well to a final concentration of 5 mM and incubate in the dark at 37°C for 1-4 hours.

-

Formazan Solubilization: After incubation, carefully remove the medium and add a solvent (e.g., 100 µL of DMSO) to each well to dissolve the formazan crystals.

-

Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for CTC formazan.

Troubleshooting Common Issues in CTC Assays

| Issue | Possible Cause | Suggested Solution |

| No or Weak Fluorescence Signal | 1. Cells are not metabolically active or are dead. 2. Insufficient incubation time with CTC. 3. CTC concentration is too low. 4. Photobleaching of the formazan product.[8] | 1. Include a positive control of known viable cells. 2. Optimize the incubation time. 3. Increase the CTC concentration. 4. Minimize exposure of stained samples to light. |

| High Background Fluorescence | 1. Incomplete removal of unincorporated CTC. 2. Autofluorescence of cells or medium components. | 1. Increase the number of washing steps. 2. Include an unstained control to assess autofluorescence and use spectral unmixing if necessary. |

| High Variability Between Replicates | 1. Uneven cell seeding. 2. Inconsistent incubation times or temperatures. 3. Incomplete solubilization of formazan (microplate assay). | 1. Ensure a homogenous cell suspension before seeding. 2. Standardize all incubation steps. 3. Ensure complete mixing of the solvent and formazan crystals. |

Conclusion

CTC staining is a powerful and versatile method for assessing cellular metabolic activity and viability. By understanding the fundamental fluorescence properties of CTC formazan and adhering to optimized experimental protocols, researchers can obtain reliable and reproducible data. This guide provides a solid foundation for the successful application of CTC in a variety of research and drug development settings. Further research to precisely determine the quantum yield and molar extinction coefficient of CTC formazan will undoubtedly enhance the quantitative power of this important assay.

References

- 1. ethosbiosciences.com [ethosbiosciences.com]

- 2. Use of 5-Cyano-2,3-Ditolyl-Tetrazolium Chloride Staining as an Indicator of Biocidal Activity in a Rapid Assay for Anti-Acanthamoeba Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biotium.com [biotium.com]

- 4. Involvement of redox signalling in tumour cell dormancy and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Reductive Chromogenic Dye CTC | CAS 90217-02-0 Dojindo [dojindo.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. Flow Cytometric Analysis of 5-Cyano-2,3-Ditolyl Tetrazolium Chloride Activity of Marine Bacterioplankton in Dilution Cultures - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Cellular Redox Dynamics: An In-depth Technical Guide to Redox Indicators

For Researchers, Scientists, and Drug Development Professionals

The intricate balance of reduction and oxidation (redox) reactions is fundamental to cellular life, governing a vast array of physiological processes from energy metabolism and signal transduction to cell fate decisions. Dysregulation of this delicate equilibrium, often termed oxidative stress, is a hallmark of numerous pathologies, including cancer, neurodegenerative disorders, and cardiovascular diseases. Consequently, the ability to accurately monitor and quantify cellular redox status is paramount for advancing our understanding of disease mechanisms and for the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the core principles, methodologies, and applications of redox indicators in cell biology, with a focus on providing actionable insights for researchers in both academic and industrial settings.

The Landscape of Cellular Redox Indicators

Redox indicators are indispensable tools that undergo a detectable change, most commonly in their fluorescent properties, in response to alterations in the cellular redox environment. These indicators can be broadly categorized into two main classes: synthetic chemical probes and genetically encoded biosensors. Each class offers distinct advantages and is suited to different experimental questions.

1.1. Chemical Probes: Versatile Tools for Redox Sensing

Small-molecule fluorescent probes have been instrumental in the study of cellular redox biology. They offer a diverse arsenal for detecting a wide range of reactive oxygen species (ROS), reactive nitrogen species (RNS), and reactive sulfur species (RSS). Their mechanisms of action are varied and sophisticated, often involving photoinduced electron transfer (PeT), intramolecular charge transfer (ICT), fluorescence resonance energy transfer (FRET), and excited-state intramolecular proton transfer (ESIPT)[1][2].

1.2. Genetically Encoded Redox Sensors: Precision and Subcellular Targeting

The advent of genetically encoded redox indicators (GERIs) has revolutionized the study of cellular redox dynamics.[3][4] These protein-based sensors can be introduced into cells as DNA, allowing for their expression and precise targeting to specific subcellular compartments, such as the mitochondria, endoplasmic reticulum, or nucleus.[3] This capability provides unparalleled spatial resolution for monitoring redox changes within distinct organellar environments. The most prominent GERIs are based on redox-sensitive green fluorescent proteins (roGFPs) and yellow fluorescent proteins (rxYFP).[3][5]

Quantitative Comparison of Common Redox Indicators

The selection of an appropriate redox indicator is critical for the success of any experiment. The following tables summarize the key quantitative and photophysical properties of commonly used chemical probes and genetically encoded sensors to facilitate an informed choice.

Table 1: Properties of Common Chemical Redox Probes

| Probe Name | Target Analyte(s) | Excitation (nm) | Emission (nm) | Quantum Yield | Key Features & Limitations |

| DCFDA/H2DCFDA | General ROS (H₂O₂, •OH, ROO•) | ~495 | ~529 | Variable | Widely used, but lacks specificity and is prone to auto-oxidation.[6] |

| ThiolTracker™ Violet | Reduced Thiols (e.g., GSH) | ~404 | ~526 | Not reported | Reacts with reduced thiols in intact cells; signal is retained after formaldehyde fixation.[7][8] |

| MitoSOX™ Red | Mitochondrial Superoxide (O₂⁻) | ~510 | ~580 | Not reported | Cationic triphenylphosphonium group targets it to mitochondria.[9] |

| Amplex Red | Extracellular H₂O₂ | ~571 | ~585 | Not reported | Cell-impermeable; requires horseradish peroxidase (HRP) for reaction.[9] |

| DAF-FM Diacetate | Nitric Oxide (NO) | ~495 | ~515 | Not reported | Cell-permeable; fluorescence increases upon reaction with NO.[9] |

Table 2: Properties of Genetically Encoded Redox Sensors (roGFPs)

| Sensor Name | Target | Excitation Ratiometry | Emission (nm) | Midpoint Potential (E°') | Key Features & Advantages |

| roGFP1 | Thiol-disulfide equilibria | 400 nm / 475 nm | ~510 | -280 mV to -290 mV | Less pH-sensitive than roGFP2.[10][11] |

| roGFP2 | Thiol-disulfide equilibria | 405 nm / 488 nm | ~510 | ~ -280 mV | Higher signal yield and more efficient excitation at 488 nm.[11][12] |

| Grx1-roGFP2 | Glutathione redox potential (EGSH) | 405 nm / 488 nm | ~510 | ~ -280 mV | Fused to glutaredoxin 1 for rapid and specific equilibration with the glutathione pool.[13][14] |

| roGFP2-Orp1 | Hydrogen Peroxide (H₂O₂) | 405 nm / 488 nm | ~510 | Not applicable | Fused to the yeast H₂O₂-specific peroxidase Orp1 for specific H₂O₂ sensing.[3] |

| HyPer Series | Hydrogen Peroxide (H₂O₂) | Ratiometric (e.g., 420/500 nm) | ~516 | Not applicable | Based on a circularly permuted yellow fluorescent protein (cpYFP) inserted into the regulatory domain of a prokaryotic H₂O₂ sensor. |

Key Experimental Protocols

Accurate and reproducible data acquisition requires meticulous adherence to optimized experimental protocols. This section provides detailed methodologies for several key experiments utilizing redox indicators.

3.1. Measurement of Cellular ROS using DCFDA/H2DCFDA

This protocol outlines the steps for measuring general reactive oxygen species in adherent cells using the widely used chemical probe H2DCFDA.

Materials:

-

H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate) stock solution (e.g., 20 mM in DMSO)

-

1x Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Dark, clear-bottomed 96-well microplate

-

Adherent cells of interest

-

ROS-inducing agent (e.g., tert-butyl hydroperoxide - TBHP) as a positive control

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed adherent cells in a dark, clear-bottomed 96-well microplate at a density of approximately 50,000 cells per well and culture overnight under standard conditions.[1]

-

Probe Preparation: On the day of the experiment, prepare a working solution of 20 µM H2DCFDA in 1x assay buffer. This solution should be made fresh and protected from light.[1]

-

Cell Staining: Remove the culture medium from the wells and wash the cells once with 1x assay buffer. Add 100 µL of the H2DCFDA working solution to each well.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark.[4]

-

Washing: Remove the H2DCFDA solution and wash the cells twice with 1x assay buffer to remove excess probe.

-

Treatment: Add 100 µL of the desired treatment compounds (e.g., drug candidates) or a positive control (e.g., TBHP) to the respective wells.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation at approximately 485 nm and emission at approximately 535 nm.[15] Kinetic readings can be taken over time to monitor dynamic changes in ROS levels.

3.2. Live-Cell Imaging of Mitochondrial Glutathione Redox Potential with Grx1-roGFP2

This protocol details the methodology for visualizing and quantifying the glutathione redox potential specifically within the mitochondria of live primary neurons using the genetically encoded sensor, mito-Grx1-roGFP2.

Materials:

-

Primary neurons cultured on glass-bottom dishes

-

Mitochondrially-targeted Grx1-roGFP2 expression vector

-

Transfection reagent suitable for primary neurons

-

Confocal laser scanning microscope with 405 nm and 488 nm laser lines and an emission filter around 510 nm

-

Imaging medium (e.g., Hibernate-E)

-

Diamide (oxidant for calibration)

-

Dithiothreitol (DTT) (reductant for calibration)

Procedure:

-

Transfection: Transfect primary neurons with the mito-Grx1-roGFP2 plasmid according to the manufacturer's protocol for the chosen transfection reagent. Allow 24-48 hours for sensor expression.

-

Microscope Setup: Optimize the confocal microscope settings. Use sequential excitation with the 405 nm and 488 nm lasers to minimize bleed-through. Set the emission detection to a window around 510 nm (e.g., 500-530 nm).[13]

-

Live Imaging: Replace the culture medium with pre-warmed imaging medium. Mount the dish on the microscope stage equipped with an environmental chamber to maintain 37°C and 5% CO₂.

-

Image Acquisition: Acquire pairs of images using the 405 nm and 488 nm excitation lasers. Time-lapse imaging can be performed to monitor dynamic changes in response to stimuli.

-

Stimulation: To observe redox changes, apply desired treatments (e.g., neurotransmitters, drugs) directly to the imaging dish.

-

In-cell Calibration: At the end of the experiment, add a high concentration of an oxidant (e.g., 1 mM diamide) to fully oxidize the sensor, followed by a strong reductant (e.g., 10 mM DTT) to fully reduce it. This allows for the determination of the dynamic range of the sensor in that specific cellular environment.[13]

-

Data Analysis: Use image analysis software (e.g., ImageJ/FIJI) to calculate the ratio of the fluorescence intensities from the 405 nm and 488 nm excitation channels for individual mitochondria or cells. The ratiometric data can then be normalized to the fully oxidized and fully reduced states obtained during calibration.[13]

3.3. Detection of Intracellular Reduced Thiols with ThiolTracker™ Violet

This protocol describes the use of the chemical probe ThiolTracker™ Violet for the detection and imaging of reduced thiols, primarily glutathione, in live cells.

Materials:

-

ThiolTracker™ Violet stock solution (e.g., 20 mM in DMSO)

-

Dulbecco's Phosphate-Buffered Saline with calcium and magnesium (D-PBS C/M)

-

Cells cultured on coverslips or in imaging dishes

-

Fluorescence microscope with a DAPI or violet filter set

Procedure:

-

Probe Preparation: Prepare a working solution of ThiolTracker™ Violet (typically 10-20 µM) in pre-warmed D-PBS C/M. The optimal concentration may vary depending on the cell type.[7]

-

Cell Preparation: Wash the cells twice with D-PBS C/M to remove any thiol-containing components from the culture medium.

-

Staining: Add the ThiolTracker™ Violet working solution to the cells and incubate for 30 minutes at 37°C, protected from light.[7]

-

Washing: Replace the staining solution with a suitable buffer or medium for imaging.

-

Imaging: Image the cells using a fluorescence microscope with an excitation wavelength of approximately 404 nm and an emission wavelength of approximately 526 nm.[7]

-

(Optional) Fixation: The signal from ThiolTracker™ Violet is well-retained after fixation with 3-4% formaldehyde in D-PBS for 30 minutes at room temperature, allowing for subsequent immunocytochemistry.[7]

Visualizing Redox Signaling and Experimental Workflows

Understanding the complex interplay of molecules in redox signaling pathways and designing robust experimental workflows is facilitated by clear visual representations. The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in redox biology.

Caption: A simplified overview of a generic redox signaling pathway.

Caption: The Keap1-Nrf2 signaling pathway, a key regulator of the antioxidant response.

Caption: A high-throughput screening workflow for identifying antioxidant compounds.

Applications in Drug Development and Disease Modeling

The ability to monitor cellular redox status has profound implications for drug development and the study of disease.

-

Target Validation and Compound Screening: Redox indicators are employed in high-throughput screening (HTS) campaigns to identify compounds that modulate oxidative stress.[16][17] For instance, a screen could identify compounds that ameliorate drug-induced ROS production or that selectively induce oxidative stress in cancer cells.

-

Mechanism of Action Studies: Understanding how a drug candidate impacts cellular redox homeostasis can provide crucial insights into its mechanism of action and potential off-target effects.

-

Disease Modeling: In vitro and in vivo models of diseases characterized by oxidative stress, such as Alzheimer's disease or ischemia-reperfusion injury, can be studied using redox indicators to assess disease progression and the efficacy of therapeutic interventions.

-

Personalized Medicine: In the future, assessing the baseline redox status of a patient's cells could help predict their response to certain therapies and guide personalized treatment strategies.

Conclusion and Future Perspectives

Redox indicators, encompassing both versatile chemical probes and highly specific genetically encoded sensors, are powerful tools for dissecting the complexities of cellular redox biology. The continued development of novel probes with improved photophysical properties, enhanced specificity, and multiplexing capabilities will further empower researchers to unravel the intricate roles of redox signaling in health and disease. As our understanding of the "redoxome" expands, the application of these indicators will be instrumental in the development of next-generation therapeutics that target the delicate redox balance within our cells.

References

- 1. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 2. scribd.com [scribd.com]

- 3. Live Monitoring of ROS-Induced Cytosolic Redox Changes with roGFP2-Based Sensors in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. zellx.de [zellx.de]

- 5. researchgate.net [researchgate.net]

- 6. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Re-engineering redox-sensitive green fluorescent protein for improved response rate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bmglabtech.com [bmglabtech.com]

- 12. RoGFP - Wikipedia [en.wikipedia.org]

- 13. Live Imaging of the Mitochondrial Glutathione Redox State in Primary Neurons using a Ratiometric Indicator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Live Imaging of the Mitochondrial Glutathione Redox State in Primary Neurons using a Ratiometric Indicator [jove.com]

- 15. doc.abcam.com [doc.abcam.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Ascendant Trajectory of Tetrazolium Compounds: A Technical Guide to Synthesis and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrazolium compounds, a versatile class of heterocyclic organic molecules, have garnered significant attention in the scientific community for their broad spectrum of biological activities and diverse applications in medicinal chemistry. These five-membered heterocyclic structures, containing four nitrogen atoms and one carbon atom, serve as privileged scaffolds in the design and discovery of novel therapeutic agents. Their unique physicochemical properties, including their ability to act as bioisosteres for carboxylic acids and their role in forming stable complexes, make them attractive candidates for drug development. This technical guide provides an in-depth exploration of the synthesis of novel tetrazolium compounds, a comprehensive overview of their biological activities supported by quantitative data, detailed experimental protocols for their preparation, and a visual elucidation of their mechanisms of action through signaling pathway diagrams.

Synthesis of Novel Tetrazolium Compounds

The synthesis of tetrazolium compounds has evolved significantly, with numerous methods available for the preparation of diversely substituted derivatives. The primary synthetic routes include [3+2] cycloaddition reactions and multicomponent reactions, which offer high efficiency and atom economy.

General Synthetic Workflow

A common approach to synthesizing 1,5-disubstituted tetrazoles involves a multi-step process beginning with the formation of an imidoyl chloride from a secondary amide, followed by a reaction with an azide source. This workflow allows for the introduction of a wide variety of substituents at the N-1 and C-5 positions of the tetrazole ring, enabling the fine-tuning of the compound's biological activity.

Biological Activities of Novel Tetrazolium Compounds

Newly synthesized tetrazolium derivatives have demonstrated a remarkable range of pharmacological effects, positioning them as promising candidates for the treatment of various diseases.

Anticancer Activity

A significant area of research has focused on the anticancer potential of tetrazolium compounds. These molecules have been shown to exhibit cytotoxicity against a variety of cancer cell lines, with some derivatives demonstrating potent activity at nanomolar concentrations. Their mechanisms of action often involve the induction of apoptosis, inhibition of key enzymes involved in cancer progression, and disruption of cellular structures like microtubules.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| MM137 | BxPC-3 (Pancreatic) | 0.11 | [1] |

| PC-3 (Prostate) | 0.16 | [1] | |

| MM134 | PC-3 (Prostate) | Not specified, but showed 4x higher cytotoxicity than in normal cells | [1] |

| Compound 81 | HepG2 (Liver) | 4.2 | [2] |

| Compound 82 | Multidrug-resistant cells | 1.1 (Tubulin polymerization inhibition) | [2] |

| Compound 4l | HL-60 (Leukemia) | 0.0013 - 0.0081 | [3] |

| Compound 5b | HL-60 (Leukemia) | 0.0003 - 0.0074 | [3] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Tetrazolium derivatives have shown promising activity against a range of bacteria and fungi. Their mode of action can involve the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, thereby halting DNA replication and leading to bacterial cell death.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compounds 25, 26 | Various bacteria and fungi | Moderate activity | [3] |

| Compounds 27-32 | Various bacteria | 23.40 - 46.87 | [2] |

| Compound 7c | Micrococcus lysodicticus | 64.5 | [4] |

| Bacillus subtilis | 64.5 | [4] | |

| Compound 6 | Micrococcus lysodicticus | 32.25 | [4] |

| Bacillus subtilis | 64.5 | [4] |

Anti-inflammatory Activity

Several novel tetrazolium compounds have been investigated for their anti-inflammatory properties. These compounds can modulate inflammatory pathways by inhibiting key enzymes like cyclooxygenase (COX) and reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.

| Compound ID | Target | IC50/ED50 (µM) | Reference |

| Compound 61 | Carrageenan-induced rat paw edema | Most potent in series | [2] |

| Compound 67 | COX-1 | 0.42 - 8.1 (mM) | [2] |

| COX-2 | 2.0 | [2] | |

| Compound 7c | COX-2 | 0.23 | [4] |

| Compounds 63-66 | Granuloma formation | 8.50 - 9.84 | [2] |

Anticonvulsant Activity

Research into the neurological applications of tetrazolium compounds has revealed their potential as anticonvulsant agents. Certain derivatives have shown efficacy in animal models of seizures, suggesting their promise in the development of new treatments for epilepsy.

| Compound ID | Seizure Model | ED50 (mg/kg) | Reference |

| Compound 14 | MES | 49.6 | [2] |

| scPTZ | 67.4 | [2] | |

| 6 Hz (32 mA) | 31.3 | [2] | |

| 6 Hz (44 mA) | 63.2 | [2] | |

| QUAN-0808 | MES | 24 | [5] |

Experimental Protocols

General Procedure for the Synthesis of 1,5-Diaryl-Substituted Tetrazoles

This protocol describes a common method for synthesizing 1,5-diaryl-substituted tetrazoles from readily available diaryl amides.

Step 1: Synthesis of Imidoyl Chlorides

-

To a solution of the corresponding diaryl amide (1.0 eq) in anhydrous toluene (10 mL), add phosphorus pentachloride (1.2 eq).

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, evaporate the solvent under reduced pressure to obtain the crude imidoyl chloride, which is used in the next step without further purification.

Step 2: Synthesis of 1,5-Diaryl-Substituted Tetrazoles

-

Dissolve the crude imidoyl chloride from Step 1 in anhydrous acetone (15 mL).

-

Add sodium azide (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture into ice-cold water (50 mL).

-

Extract the product with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate mixture).

-

Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanisms of Action: Signaling Pathways

Induction of Apoptosis in Cancer Cells

Many anticancer tetrazolium compounds exert their effects by inducing programmed cell death, or apoptosis. Two key pathways involved are the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.

Fas/FasL-Mediated Apoptosis

Some tetrazolium compounds have been shown to upregulate the expression of Fas and its ligand (FasL), initiating the extrinsic apoptosis pathway.

p53-Mediated Apoptosis

Tetrazolium compounds can also induce apoptosis through the intrinsic pathway by activating the tumor suppressor protein p53. Activated p53 can upregulate pro-apoptotic proteins like Bax, leading to mitochondrial dysfunction and the activation of caspases.

Inhibition of Bacterial DNA Gyrase

A key mechanism of action for antibacterial tetrazolium compounds is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. By binding to the enzyme, these compounds stabilize the DNA-gyrase complex in a cleaved state, leading to double-strand breaks in the bacterial DNA and ultimately cell death.

Conclusion

The field of tetrazolium chemistry continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of the tetrazole scaffold allows for the creation of a vast chemical space with a wide array of biological activities. The promising anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties of newly synthesized tetrazolium compounds, supported by quantitative data, highlight their potential for further development. The elucidation of their mechanisms of action, including the induction of apoptosis in cancer cells and the inhibition of essential bacterial enzymes, provides a rational basis for the design of more potent and selective drug candidates. This technical guide serves as a comprehensive resource for researchers and drug development professionals, offering valuable insights into the synthesis, biological evaluation, and mechanistic understanding of this important class of heterocyclic compounds.

References

- 1. 1H-Tetrazole synthesis [organic-chemistry.org]

- 2. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uokerbala.edu.iq [uokerbala.edu.iq]

- 5. researchgate.net [researchgate.net]

Spectrophotometric Properties of CTC-Formazan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectrophotometric properties of 5-cyano-2,3-ditolyl tetrazolium chloride (CTC)-formazan, a widely used indicator of cellular metabolic activity. This document details the core principles of CTC reduction, its spectral characteristics, and standardized protocols for its application in research and drug development.

Introduction to CTC and CTC-Formazan

5-cyano-2,3-ditolyl tetrazolium chloride (CTC) is a redox-sensitive tetrazolium salt that serves as a vital stain for assessing the respiratory activity of various cell types, particularly microorganisms.[1] CTC, a water-soluble and virtually colorless compound, is readily taken up by metabolically active cells. Within the cell, CTC acts as an artificial electron acceptor in the electron transport chain (ETC).[2][3] The reduction of CTC by cellular dehydrogenases and other reducing agents results in the formation of CTC-formazan, a water-insoluble, red-fluorescent crystalline product.[1][3] The intracellular accumulation of these formazan crystals provides a direct measure of cellular respiratory activity.

Spectrophotometric and Fluorescent Properties

The spectrophotometric and fluorescent properties of CTC-formazan are central to its utility as an indicator of cell viability and metabolic activity. While the oxidized form (CTC) is non-fluorescent and does not absorb light significantly in the visible spectrum, the reduced form (CTC-formazan) exhibits distinct spectral characteristics.

Data Presentation: Spectrophotometric and Fluorescent Properties of CTC-Formazan

| Property | Value | Notes |

| Formazan Absorption Maximum (λmax) | ~450 nm | The peak absorbance of the red formazan product when solubilized. |

| Formazan Fluorescence Excitation Maximum | 450 nm | Optimal excitation wavelength for inducing fluorescence. A broader excitation range of 380-440 nm can also be used.[1] |

| Formazan Fluorescence Emission Maximum | ~630 nm | The peak emission wavelength of the fluorescent formazan crystals.[2][4] |

| Molar Absorptivity (ε) | Not readily available | Due to the insoluble nature of CTC-formazan and its tendency to aggregate, a precise molar extinction coefficient is not widely reported. Quantification is typically achieved by creating a standard curve with a known concentration of formazan. |

| Solubility of CTC | Soluble in water and organic solvents like ethanol, DMSO, and dimethylformamide.[5] | Aqueous solutions are not recommended for long-term storage.[5] |

| Solubility of CTC-Formazan | Water-insoluble. Soluble in polar organic solvents such as DMSO, ethanol, and isopropanol.[1][4][6] | The choice of solvent can influence the absorption spectrum.[7] |

Mechanism of CTC Reduction: The Electron Transport Chain

The reduction of CTC to its colored formazan derivative is intrinsically linked to the cellular electron transport chain (ETC), primarily located in the inner mitochondrial membrane in eukaryotes and the plasma membrane in prokaryotes. The ETC is a series of protein complexes that transfer electrons from electron donors to electron acceptors through redox reactions, creating a proton gradient that drives ATP synthesis.

CTC intercepts electrons from the ETC, likely at the level of ubiquinone (Coenzyme Q) and/or cytochrome complexes. This diversion of electrons from their normal path to oxygen results in the reduction of the tetrazolium salt.

Cellular Reduction of CTC via the Electron Transport Chain

Caption: Electron flow through the mitochondrial respiratory chain and the points of CTC reduction.

Experimental Protocols

The following protocols provide detailed methodologies for utilizing CTC to assess cellular respiratory activity and viability through spectrophotometric analysis.

Preparation of Reagents

-

CTC Stock Solution (50 mM): Dissolve 15.6 mg of CTC in 1 mL of sterile, nuclease-free water. Vortex to ensure complete dissolution. This stock solution can be stored at -20°C for up to two weeks.

-

Cell Culture Medium: Use the appropriate complete growth medium for the cell line being tested.

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

Lysis/Solubilization Buffer: 99.5% Dimethyl sulfoxide (DMSO). Other solvents like acidified isopropanol can be used, but DMSO is often preferred for its effectiveness in dissolving formazan crystals.[7]

Spectrophotometric Assay for Cellular Respiratory Activity

This protocol is designed for adherent or suspension cells cultured in a 96-well microplate format.

-

Cell Seeding:

-

For adherent cells, seed at a density of 1 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of culture medium. Allow cells to adhere and grow for 24 hours.

-

For suspension cells, seed at a density of 5 x 10⁴ to 5 x 10⁵ cells per well in 100 µL of culture medium immediately before the assay.

-

-

Treatment (Optional): If assessing the effect of a compound on cell viability, add the test compound at various concentrations to the wells and incubate for the desired period.

-

CTC Staining:

-

Add 10 µL of 50 mM CTC stock solution to each well.

-

Incubate the plate at 37°C in a humidified CO₂ incubator for 1 to 4 hours. The optimal incubation time may vary depending on the cell type and metabolic rate.

-

-

Cell Lysis and Formazan Solubilization:

-

For adherent cells, carefully remove the culture medium without disturbing the cell monolayer.

-

For suspension cells, centrifuge the plate at 300 x g for 5 minutes and then carefully remove the supernatant.

-

Add 100 µL of DMSO to each well.

-

Pipette up and down to ensure complete lysis of the cells and solubilization of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Use wells containing medium and DMSO without cells as a blank.

-

Experimental Workflow: Spectrophotometric CTC Assay

Caption: Workflow for assessing cell viability using a spectrophotometric CTC assay.

Data Analysis and Interpretation

The absorbance values obtained are directly proportional to the number of metabolically active cells.

-

Cell Viability Calculation:

-

Percentage Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

-

-

Standard Curve for Formazan Quantification:

-

Prepare a stock solution of pure formazan (if available) in DMSO.

-

Create a series of dilutions of the formazan stock solution in DMSO.

-

Measure the absorbance of each dilution at 450 nm.

-

Plot a standard curve of absorbance versus formazan concentration.

-

Use the equation of the linear regression from the standard curve to determine the concentration of formazan produced by the cells in the experimental samples.

-

Troubleshooting and Considerations

-

High Background: Ensure complete removal of the culture medium before adding DMSO, as components in the medium can react with the reagents.

-

Low Signal: The cell density may be too low, or the incubation time with CTC may be insufficient. Optimize these parameters for your specific cell type.

-

Incomplete Solubilization: Ensure thorough mixing after adding DMSO to completely dissolve the formazan crystals.

-

Compound Interference: Some test compounds may directly reduce CTC or interfere with the absorbance reading. Include appropriate controls with the test compound in cell-free medium.

Conclusion

The spectrophotometric analysis of CTC-formazan provides a robust and reliable method for quantifying cellular respiratory activity and viability. By understanding the underlying principles of CTC reduction and adhering to standardized protocols, researchers can effectively utilize this assay in a wide range of applications, from basic cell biology to high-throughput drug screening. The data and methodologies presented in this guide offer a solid foundation for the successful implementation and interpretation of CTC-based assays.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Use of 5-Cyano-2,3-Ditolyl-Tetrazolium Chloride Staining as an Indicator of Biocidal Activity in a Rapid Assay for Anti-Acanthamoeba Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biotium.com [biotium.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. scielo.br [scielo.br]

- 7. A study of some variables in a tetrazolium dye (MTT) based assay for cell growth and chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

Lipophilicity of 2,3-Di(p-tolyl)-5-phenyltetrazolium Formazan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formazan dyes are the intensely colored, typically water-insoluble products resulting from the reduction of tetrazolium salts. This reduction is a hallmark of metabolic activity in viable cells, making tetrazolium salts invaluable reagents in cytotoxicity and cell proliferation assays. The lipophilicity of the resulting formazan is a critical determinant of its behavior within a biological system, influencing its localization, solubility, and the methods required for its quantification. This guide provides an in-depth technical overview of the lipophilicity of the formazan derived from 2,3-Di(p-tolyl)-5-phenyltetrazolium chloride, a compound structurally related to commonly used tetrazolium salts like MTT and CTC. Understanding this property is essential for the accurate interpretation of experimental results and the development of robust cell-based assays.

Formazans derived from non-sulfonated tetrazolium salts are known to be lipophilic, meaning they readily dissolve in fats, oils, and non-polar solvents.[1] This characteristic leads to their accumulation in lipid-rich cellular structures, such as lipid droplets.[1][2]

Quantitative Lipophilicity Data

| Compound | CAS Number | Molecular Formula | Predicted LogP (XLogP3) | Source |

| 3,5-Diphenyl-1-(p-tolyl)formazan (analog) | 13412-07-2 | C₂₀H₁₈N₄ | 6.1 | PubChem |

Note: The predicted LogP value indicates a high degree of lipophilicity.

Experimental Protocols for Lipophilicity Determination

The lipophilicity of a formazan dye can be experimentally determined using several established methods. The choice of method depends on the required accuracy, throughput, and the availability of the purified formazan.

Shake-Flask Method (Gold Standard)

This traditional method directly measures the partition coefficient (P) of a compound between n-octanol and water.

Principle: The compound is dissolved in a biphasic system of n-octanol and water (or a suitable buffer like PBS, pH 7.4). After reaching equilibrium through vigorous mixing, the concentration of the compound in each phase is measured. The ratio of these concentrations gives the partition coefficient.

Detailed Protocol:

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by mixing them overnight and then separating the layers. This minimizes volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of the purified formazan in n-octanol.

-

Partitioning:

-

Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated water in a separatory funnel or a suitable vial.

-

Seal the container and shake vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for equilibrium to be reached.

-

Let the phases separate completely. Centrifugation can be used to expedite this process.

-

-

Quantification:

-

Carefully sample a precise aliquot from both the n-octanol and the aqueous phase.

-

Determine the concentration of the formazan in each aliquot using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A wavelength of maximum absorbance for the formazan should be used.

-

-

Calculation:

-

The partition coefficient (P) is calculated as: P = [Concentration in n-octanol] / [Concentration in water]

-

The LogP is the logarithm of this value: LogP = log₁₀(P)

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This chromatographic method provides an indirect but high-throughput estimation of LogP.

Principle: The retention time of a compound on a non-polar stationary phase (like C18) is correlated with its lipophilicity. A calibration curve is generated using a series of standard compounds with known LogP values. The LogP of the unknown compound is then interpolated from its retention time.

Detailed Protocol:

-

System Preparation:

-

Column: A reversed-phase column (e.g., C18, C8) is used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile). The composition is typically run isocratically.

-

-

Calibration:

-

Prepare solutions of at least 5-6 standard compounds with well-established LogP values that bracket the expected LogP of the formazan.

-

Inject each standard individually and record its retention time (t_R).

-

Determine the column dead time (t_₀) by injecting a non-retained compound (e.g., uracil).

-

Calculate the capacity factor (k) for each standard: k = (t_R - t_₀) / t_₀

-

Plot log(k) versus the known LogP values of the standards. This should yield a linear relationship.

-

-

Sample Analysis:

-

Dissolve the purified formazan in a suitable solvent and inject it into the HPLC system under the same conditions used for the standards.

-

Record its retention time and calculate its log(k) value.

-

-

LogP Determination:

-

Using the linear regression equation from the calibration curve, calculate the LogP of the formazan from its log(k) value.

-

Visualization of Formazan Formation in a Cellular Context

The formation of the lipophilic formazan from its parent tetrazolium salt is a key event in many cell viability assays. The following diagram illustrates the general workflow of such an assay.

Caption: Workflow for a tetrazolium-based cell viability assay.

This workflow highlights the central role of cellular reductases in converting the tetrazolium salt into its colored formazan product. Due to its lipophilic nature, the formazan accumulates within the cell, often in lipid droplets. To quantify the amount of formazan, which is proportional to the number of viable cells, it must first be solubilized with an organic solvent.

Conclusion

The formazan derivative of this compound is a highly lipophilic molecule. This property is fundamental to its application in cell biology, dictating its intracellular localization and the necessary experimental procedures for its quantification. While a precise, experimentally determined LogP value is not widely published, computational estimates and data from analogous structures strongly support its non-polar character. The experimental protocols detailed in this guide provide robust frameworks for researchers seeking to quantify the lipophilicity of this and similar formazan dyes, enabling a deeper understanding of their behavior in biological and pharmacological studies.

References

Methodological & Application

Application Notes and Protocols for 2,3-Di(p-tolyl)-5-phenyltetrazolium Chloride in Microbiological Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of 2,3-Di(p-tolyl)-5-phenyltetrazolium Chloride, a redox indicator for the determination of microbial viability and metabolic activity. The protocol is based on established methods for structurally similar tetrazolium salts, such as 5-cyano-2,3-di-(p-tolyl)tetrazolium chloride (CTC), and provides a framework for its application in microbiological research and drug development.

Principle of Action

This compound is a water-soluble, colorless compound that is reduced by metabolically active microorganisms. The reduction process is mediated by dehydrogenase enzymes of the electron transport chain, resulting in the formation of a colored, water-insoluble formazan product.[1][2][3] The intensity of the color produced is proportional to the number of viable and metabolically active cells, allowing for the quantification of microbial viability.

Data Presentation

The following table summarizes typical quantitative data for the application of tetrazolium salts in microbiological assays. Note that optimal conditions for this compound may need to be determined empirically.

| Parameter | Value | Application Notes |

| Stock Solution Concentration | 5 mM - 50 mM in sterile, deionized water or ethanol | Prepare fresh and protect from light. Filter-sterilize if necessary. |

| Working Concentration | 0.1 mg/mL - 1.0 mg/mL | The optimal concentration may vary depending on the microbial species and experimental conditions.[4] |

| Incubation Time | 30 minutes - 4 hours | Longer incubation times may be required for organisms with lower metabolic rates. |

| Incubation Temperature | 25°C - 37°C | Should be optimized for the specific microorganism being studied. |

| Wavelength for Quantification | ~480 nm - 550 nm | The exact wavelength of maximum absorbance for the formazan product of this compound should be determined experimentally. |

Experimental Protocols

Protocol 1: Qualitative Assessment of Microbial Viability in Liquid Culture

This protocol provides a rapid, qualitative assessment of microbial viability.

Materials:

-

This compound stock solution

-

Microbial culture in liquid broth

-

Sterile microcentrifuge tubes or a 96-well plate

-

Incubator

Procedure:

-

Grow the microbial culture to the desired cell density.

-

Add the this compound stock solution to the microbial culture to achieve the desired final working concentration.

-

Incubate the mixture under appropriate conditions (e.g., 37°C for 1-2 hours), protected from light.

-

Observe the culture for a color change. The development of a red or purple color indicates the presence of viable, metabolically active microorganisms.

Protocol 2: Quantitative Determination of Microbial Viability

This protocol allows for the quantification of microbial viability by measuring the amount of formazan produced.

Materials:

-

This compound stock solution

-

Microbial culture in liquid broth

-

Sterile microcentrifuge tubes

-

Solvent for formazan extraction (e.g., ethanol, isopropanol, or dimethyl sulfoxide - DMSO)

-

Spectrophotometer and cuvettes or a microplate reader

Procedure:

-

Grow the microbial culture and expose it to the experimental conditions (e.g., treatment with an antimicrobial agent).

-

Add this compound solution to each sample.

-

Incubate as determined in the qualitative assay.

-

Centrifuge the samples to pellet the cells and the formazan crystals.

-

Carefully remove the supernatant.

-

Add a suitable solvent to the pellet to dissolve the formazan.

-

Measure the absorbance of the dissolved formazan at the predetermined wavelength.

-

The absorbance reading is directly proportional to the number of viable microorganisms.

Mandatory Visualizations

Caption: Reduction of this compound by microbial dehydrogenases.

Caption: Workflow for the quantitative microbial viability assay.

References

- 1. 2,3,5-Triphenyltetrazolium chloride, 10 g, CAS No. 298-96-4 | Detection reagents for the DC | Dyeing agent for TLC | Thin Layer Chromatography (TLC, HPTLC) | Chromatography | Applications | Carl ROTH - International [carlroth.com]

- 2. researchgate.net [researchgate.net]

- 3. A simplified dehydrogenase enzyme assay in contaminated sediment using 2-(p-Iodophenyl)-3(p-nitrophenyl)-5-phenyl tetrazolium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

Application Notes and Protocols for Detecting Viable Bacteria using CTC Staining

Introduction

The accurate determination of bacterial viability is crucial in various fields, including clinical diagnostics, food safety, environmental monitoring, and drug development. Traditional methods relying on colony formation on agar plates can be time-consuming and may not account for viable but non-culturable (VBNC) bacteria.[1][2] 5-Cyano-2,3-ditolyl tetrazolium chloride (CTC) staining offers a rapid and effective alternative for identifying metabolically active, and therefore viable, bacteria.[3] CTC is a redox dye that is reduced by the bacterial electron transport chain in respiring cells to form an insoluble, red fluorescent formazan precipitate.[4][5] This allows for the differentiation and quantification of viable bacteria from dead or inactive cells using fluorescence microscopy or flow cytometry.[6][7]

Principle of CTC Staining:

Viable bacteria with an active electron transport system reduce the water-soluble and non-fluorescent CTC into a water-insoluble, red fluorescent formazan product (CTF).[8] This formazan accumulates intracellularly, making the respiring cells easily detectable.[8] Dead or metabolically inactive bacteria are unable to reduce CTC and therefore do not fluoresce red.[4]

Signaling Pathway of CTC Reduction in Viable Bacteria

The reduction of CTC is directly linked to the respiratory activity of the bacterial cell. The following diagram illustrates the pathway of CTC reduction.

Caption: Mechanism of CTC reduction to fluorescent formazan by the bacterial electron transport system.

Quantitative Data Summary

The optimal conditions for CTC staining can vary depending on the bacterial species and the experimental setup. The following tables summarize key quantitative parameters for CTC staining protocols.

Table 1: CTC Concentration and Incubation Time

| Bacterial Species | CTC Concentration | Incubation Time | Incubation Temperature (°C) | Reference |

| E. coli | 1.25 mM | 1 hour | 37 | [9] |

| E. coli O157:H7 | 2.5 mM | 3 hours | 37 | [9] |

| E. faecalis 29212 | 5 mM | 2 hours | 37 | [9] |

| Activated Sludge Bacteria | 6 mM | Not Specified | Not Specified | [3] |

| Stone-inhabiting Microorganisms | 15 mM | 24 hours | Not Specified | [10] |

| General Protocol (Suspension) | 4.0 mM | 1-4 hours | 28 | [8] |

| General Protocol (Microscopy) | Not specified (20 µl of 50 mM stock in 1 ml) | 30 minutes | 37 | [11] |

| General Protocol (Flow Cytometry) | Not specified (Reagent A) | 1 hour | 37 | [12] |

Table 2: Fluorescence Detection Parameters

| Detection Method | Excitation Wavelength (nm) | Emission Wavelength (nm) | Reference |

| Microscopy | 430 or 480 (Blue excitation) | 630 (Red emission) | [12][13] |

| Flow Cytometry | 488 | >630 | [7][12] |

| Fluorescence Microscopy | 450 | 630 | [9] |

| Fluorescence Microscopy | >350 (Long-wave UV) | Not Specified | [8] |

Experimental Protocols

Below are detailed protocols for CTC staining for detection by fluorescence microscopy and flow cytometry.

Experimental Workflow

Caption: General experimental workflow for CTC staining of viable bacteria.

Protocol 1: Fluorescence Microscopy

This protocol is adapted from commercially available kits and published methods.[11][13]

Materials:

-

Bacterial culture

-

Phosphate-buffered saline (PBS) or saline solution

-

CTC (5-cyano-2,3-ditolyl tetrazolium chloride) stock solution (e.g., 50 mM in sterile distilled water)[11]

-

Optional: Enhancing reagent[11]

-

Optional: DAPI or other counterstain[13]

-

Incubator (37°C)

-

Microcentrifuge

-

Microscope slides and coverslips

-

Fluorescence microscope with appropriate filter sets (e.g., blue excitation, red emission)

Procedure:

-

Cell Preparation: a. Centrifuge the bacterial culture to pellet the cells. b. Discard the supernatant and resuspend the pellet in PBS or saline to remove any residual culture medium.[11] c. Adjust the cell concentration to approximately 10⁸-10⁹ cells/ml.[11]

-

Staining: a. To 1 ml of the bacterial suspension, add 20 µl of 50 mM CTC stock solution.[11] b. If using, add the recommended volume of enhancing reagent.[11] c. Mix gently by vortexing.

-

Incubation: a. Incubate the cell suspension at 37°C for 30-60 minutes in the dark.[11][12] Incubation time may need to be optimized for different bacterial strains.[8]

-

Optional Counterstaining: a. For total cell counting, a counterstain like DAPI can be added. Add 1 µl of DAPI solution and incubate at room temperature for 5 minutes.[13] Formaldehyde fixation (1-4%) can be performed before DAPI staining if required.[13]

-

Microscopy: a. Place a small drop of the stained cell suspension onto a clean microscope slide and cover with a coverslip. b. Observe the slide under a fluorescence microscope using a blue excitation filter and a red emission filter.[11] c. Viable, respiring cells will appear red, while non-respiring cells will not fluoresce. If a counterstain is used, all cells will be visible under the appropriate filter for that stain.

Protocol 2: Flow Cytometry

This protocol is designed for the quantitative analysis of viable bacteria in a population.[7][12]

Materials:

-

Bacterial culture

-

Phosphate-buffered saline (PBS)

-

CTC staining solution (as provided in commercial kits or prepared as in the microscopy protocol)

-

Flow cytometer with a 488 nm laser and a red emission detector (e.g., >630 nm)

Procedure:

-

Cell Preparation: a. Harvest bacterial cells by centrifugation. b. Wash the cells with PBS and resuspend the pellet in PBS.[12] c. Adjust the cell concentration to approximately 10⁶ cells/ml.[1]

-

Staining: a. Add the CTC staining solution to the cell suspension according to the manufacturer's instructions or as optimized. b. Mix gently.

-

Incubation: a. Incubate the suspension at 37°C for 1 hour in the dark.[12]

-

Flow Cytometry Analysis: a. Analyze the stained cells using a flow cytometer. b. Excite the sample with a 488 nm laser and collect the red fluorescence emission at a wavelength of 630 nm or greater.[12] c. Gate the bacterial population based on forward and side scatter properties. d. Quantify the percentage of CTC-positive (viable) cells based on the red fluorescence intensity.

Concluding Remarks

CTC staining is a powerful tool for the rapid assessment of bacterial viability. The provided protocols offer a starting point for researchers, and it is important to note that optimization of parameters such as CTC concentration and incubation time may be necessary for specific bacterial species and experimental conditions.[9] When combined with a total cell stain, CTC allows for the precise quantification of the viable portion of a bacterial population, providing valuable insights for a wide range of research and diagnostic applications.

References

- 1. interchim.fr [interchim.fr]

- 2. A simple, quantitative assay for the detection of viable but non-culturable (VBNC) bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. Use of 5-Cyano-2,3-Ditolyl-Tetrazolium Chloride Staining as an Indicator of Biocidal Activity in a Rapid Assay for Anti-Acanthamoeba Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biotium.com [biotium.com]

- 6. MycoLight™ Fluorimetric CTC Live Bacteria Quantification Kit | AAT Bioquest [aatbio.com]

- 7. Flow Cytometric Analysis of 5-Cyano-2,3-Ditolyl Tetrazolium Chloride Activity of Marine Bacterioplankton in Dilution Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. -Bacstain- CTC Rapid Staining Kit (for Microscopy) BS02 manual | DOJINDO [dojindo.com]

- 12. dojindo.com [dojindo.com]

- 13. dojindo.com [dojindo.com]

Measuring Bacterial Respiration: An Application Note on the Use of 5-Cyano-2,3-Ditolyl Tetrazolium Chloride (CTC)

Introduction

The assessment of bacterial viability and metabolic activity is critical in diverse fields, including environmental microbiology, infectious disease research, and the development of antimicrobial agents. Traditional plate counting methods, while valuable, are often time-consuming and fail to account for viable but non-culturable (VBNC) bacteria. 5-Cyano-2,3-ditolyl tetrazolium chloride (CTC) is a redox dye that serves as an effective tool for the rapid enumeration of respiring bacteria.[1][2] In metabolically active bacteria, CTC is reduced by the electron transport chain to a fluorescent, insoluble formazan product (CTF), which accumulates intracellularly.[2][3] This allows for the differentiation and quantification of respiring cells from inactive or dead cells using fluorescence microscopy or flow cytometry.[1][3]

This application note provides detailed protocols for the use of CTC to measure bacterial respiration, guidance on data interpretation, and troubleshooting tips for researchers, scientists, and drug development professionals.

Principle of the Method

The core of the CTC reduction assay lies in the activity of the bacterial electron transport chain (ETC), a fundamental component of cellular respiration. In respiring bacteria, electrons are passed along a series of protein complexes, generating a proton motive force that drives ATP synthesis. CTC acts as an artificial electron acceptor, intercepting electrons from the ETC.[2] The colorless, water-soluble CTC is reduced to a red, water-insoluble formazan crystal (CTF).[1][2] The intracellular accumulation of these red fluorescent crystals is a direct indicator of active respiration at the single-cell level.

References

- 1. -Bacstain- CTC Rapid Staining Kit (for Microscopy) BS02 manual | DOJINDO [dojindo.com]

- 2. Use of 5-Cyano-2,3-Ditolyl-Tetrazolium Chloride Staining as an Indicator of Biocidal Activity in a Rapid Assay for Anti-Acanthamoeba Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flow Cytometric Analysis of 5-Cyano-2,3-Ditolyl Tetrazolium Chloride Activity of Marine Bacterioplankton in Dilution Cultures - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Flow Cytometric Analysis of CTCs and Respiring Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Circulating Tumor Cells (CTCs) are rare cells shed from primary or metastatic tumors into the bloodstream, holding significant promise as biomarkers for cancer diagnosis, prognosis, and monitoring treatment efficacy.[1][2] Concurrently, the study of bacterial interactions with cancer cells is a burgeoning field, with applications ranging from understanding infection risks in cancer patients to developing bacteria-based cancer therapies.[3]

This document provides a detailed protocol for the simultaneous detection and characterization of CTCs and metabolically active (respiring) bacteria using multiparameter flow cytometry. The protocol leverages specific antibody-based identification of CTCs and a viability/respiration-sensitive dye for bacteria. This method allows for the quantitative analysis of both cell types within a mixed population, providing a powerful tool for preclinical research in oncology and microbiology.

The core of this protocol involves enriching CTCs from whole blood, followed by a multi-step staining procedure to identify CTCs, exclude hematopoietic cells, and identify respiring bacteria stained with 5-Cyano-2,3-ditolyl tetrazolium chloride (CTC). It is crucial to distinguish between CTC as "Circulating Tumor Cells" and CTC as the redox dye used to measure bacterial respiration.

Data Presentation

Quantitative data from spike-in experiments and staining protocols are summarized below for easy reference. These values represent typical ranges and should be optimized for specific experimental conditions.

Table 1: Typical Recovery Rates of Circulating Tumor Cells (CTCs) in Spiking Experiments

| Enrichment/Detection Method | Cell Line | Spiked Cell Count | Average Recovery Rate | Reference |

| In-house Flow Cytometry | NCI-H1975 | 2-25 cells/mL | 51.8% | [4] |

| CytoTrack® Scanning Microscope | MCF-7 | 10, 33, 100 cells | 55%, 70%, 78% | [5] |

| Dean Flow Fractionation & IFC | Various | Not Specified | ~50% | [6] |

| Spiral Microfluidics | Various | Not Specified | 85% | [6] |

Table 2: Staining Parameters for Bacterial Analysis by Flow Cytometry

| Assay Type | Fluorophore/Dye | Typical Concentration | Incubation Time & Temp. | Target | Reference |

| Viability | SYTO 9 | 5 µM | 15 min, RT, Dark | All Bacteria (Intact Membranes) | [7] |

| Propidium Iodide (PI) | 30 µM | 15 min, RT, Dark | Dead Bacteria (Compromised Membranes) | [7] | |

| Respiration | CTC (Redox Dye) | 1-5 mM | 30-60 min, 37°C, Dark | Respiring Bacteria (Electron Transport Chain) | [8] |

| Membrane Potential | DiOC₂(3) | 30 µM | 5-10 min, RT, Dark | Energized Membranes | [9] |

| Gram Stain | Vancomycin-BODIPY | 2 µg/mL | 15 min, RT, Dark | Gram-positive Bacteria | [7] |

| WGA-647 | 20 µg/mL | 15 min, RT, Dark | Gram-positive Bacteria | [7] |

Experimental Protocols

This protocol is designed for a scenario where cultured bacteria, stained for respiratory activity, are spiked into a human blood sample that will be analyzed for CTCs. This allows for a controlled analysis of the interaction or co-detection of these two cell types.

Materials and Reagents

-

Blood Collection: K2-EDTA blood collection tubes.

-

CTC Enrichment: (Optional but recommended) CTC enrichment kit (e.g., size-based filtration or immunomagnetic negative selection against CD45).

-

Bacterial Culture: Actively growing bacterial culture (e.g., E. coli).

-

Antibodies:

-

Anti-human EpCAM antibody (e.g., FITC conjugated)

-

Anti-human Pan-Cytokeratin (CK) antibody (e.g., PE conjugated)

-

Anti-human CD45 antibody (e.g., PerCP conjugated)

-

-

Bacterial Stain:

-

5-Cyano-2,3-ditolyl tetrazolium chloride (CTC) solution (e.g., 50 mM stock in DMSO).

-

Nutrient-rich medium (e.g., Luria Broth with glucose).

-

-

Buffers and Solutions:

-

Phosphate-Buffered Saline (PBS)

-

Red Blood Cell (RBC) Lysis Buffer

-

Flow Cytometry Staining Buffer (PBS with 2% FBS and 0.05% Sodium Azide)

-

Fixation/Permeabilization Buffer

-

-

Equipment:

-

Flow Cytometer with at least 4 fluorescence channels

-

Centrifuge

-

Vortex mixer

-

Incubator (37°C)

-

Micropipettes

-

Protocol for Staining Bacteria with CTC Redox Dye

-

Bacterial Culture: Inoculate the desired bacterial strain in a suitable broth and grow to the mid-logarithmic phase.

-

Harvest Bacteria: Centrifuge the bacterial culture (e.g., 5000 x g for 10 minutes) to pellet the cells.

-

Washing: Discard the supernatant and wash the bacterial pellet twice with sterile PBS.

-

CTC Staining: Resuspend the bacterial pellet in a nutrient-rich medium containing glucose to ensure metabolic activity. Add CTC dye to a final concentration of 1-5 mM.

-

Incubation: Incubate the bacterial suspension for 30-60 minutes at 37°C in the dark. During this time, respiring bacteria will reduce the soluble, colorless CTC into an insoluble, red-fluorescent formazan salt.

-

Final Wash: After incubation, centrifuge the bacteria, remove the supernatant, and wash once with PBS to remove excess dye.

-

Resuspension: Resuspend the stained bacteria in PBS or Flow Cytometry Staining Buffer at a known concentration (e.g., 1x10⁷ cells/mL).

Protocol for CTC Detection and Analysis of Spiked Bacteria

-

Blood Collection: Collect 7.5-10 mL of whole blood in K2-EDTA tubes. Process within 4-6 hours.

-

CTC Enrichment (Optional): If the expected CTC count is very low, perform an enrichment step according to the manufacturer's protocol. This typically involves either depleting CD45-positive leukocytes or enriching for larger epithelial cells.

-